REACTION_CXSMILES
|
[Cl-:1].[Cl-].[Cl-].[Ti+3:4].[I:5][I:6].[CH2:7]([O:12][CH2:13][CH2:14][CH:15]([CH3:17])[CH3:16])[CH2:8][CH:9]([CH3:11])[CH3:10]>C1(C)C=CC=CC=1>[Cl-:1].[Cl-:1].[Cl-:1].[Ti+3:4].[I:5][I:6].[CH2:13]([O:12][CH2:7][CH2:8][CH:9]([CH3:11])[CH3:10])[CH2:14][CH:15]([CH3:16])[CH3:17] |f:0.1.2.3,7.8.9.10,11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Ti+3]
|
Name
|
( A )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)OCCC(C)C
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Ti+3]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
II.C(CC(C)C)OCCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |